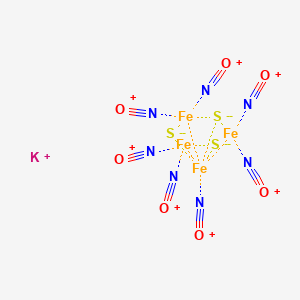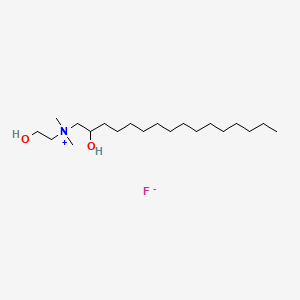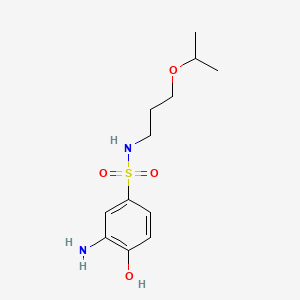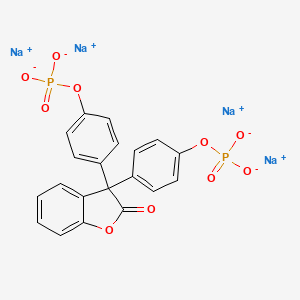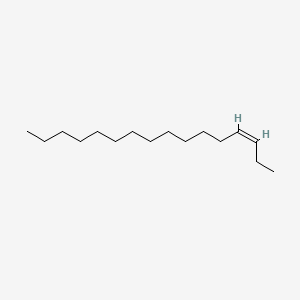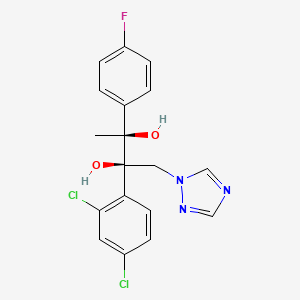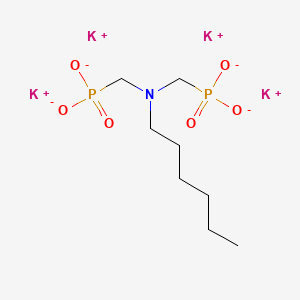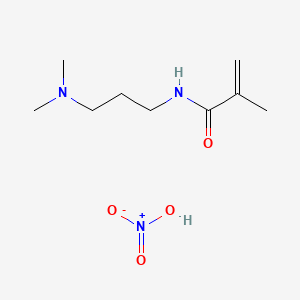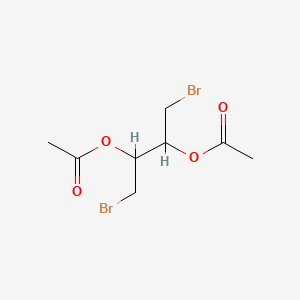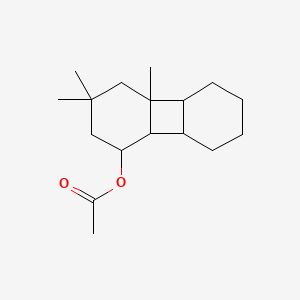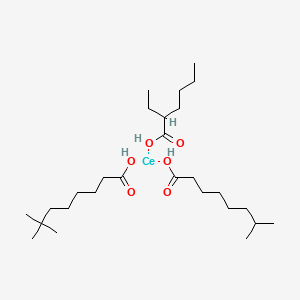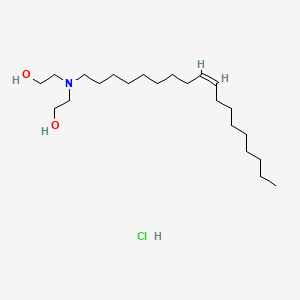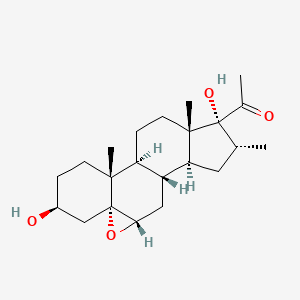
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one is a synthetic steroid compound It is known for its unique structure, which includes an epoxy group at the 5alpha,6alpha position and hydroxyl groups at the 3beta and 17 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Epoxidation: Introduction of the epoxy group at the 5alpha,6alpha position.
Hydroxylation: Addition of hydroxyl groups at the 3beta and 17 positions.
Methylation: Introduction of a methyl group at the 16alpha position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of the epoxy group to form diols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce diols.
Scientific Research Applications
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and enzyme activity.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxy group and hydroxyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-21-yl acetate
- 9beta,11beta-epoxy-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
Uniqueness
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one is unique due to its specific epoxy and hydroxyl group positions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
56630-87-6 |
|---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[(1S,2R,5S,7R,9S,11R,12S,14R,15R,16S)-5,15-dihydroxy-2,14,16-trimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-15-yl]ethanone |
InChI |
InChI=1S/C22H34O4/c1-12-9-17-15-10-18-21(26-18)11-14(24)5-7-19(21,3)16(15)6-8-20(17,4)22(12,25)13(2)23/h12,14-18,24-25H,5-11H2,1-4H3/t12-,14+,15-,16+,17+,18+,19-,20+,21+,22+/m1/s1 |
InChI Key |
KJCQIPXVQPRPPF-WOHDBFHPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H]4[C@@]5(O4)C[C@H](CC[C@@]5([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)O |
Canonical SMILES |
CC1CC2C3CC4C5(O4)CC(CCC5(C3CCC2(C1(C(=O)C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


